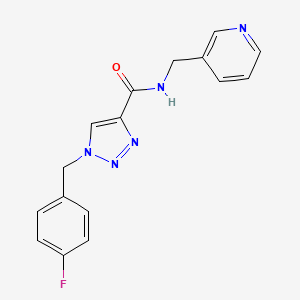

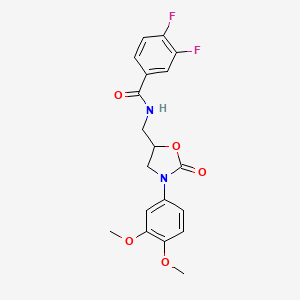

![molecular formula C6H16IN3 B2629664 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide CAS No. 65267-14-3](/img/structure/B2629664.png)

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide”, there are related compounds that have been synthesized using similar functional groups. For instance, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .

Molecular Structure Analysis

The molecular formula of “2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide” is C6H16IN3 . The average mass is 130.211 Da and the monoisotopic mass is 130.133881 Da .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research has indicated the potential of certain compounds related to "2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide" in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. Notably, compounds such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been studied for their ability to differentiate between Alzheimer's disease patients and healthy controls through PET imaging, showcasing the breakthroughs in early detection and evaluation of antiamyloid therapies (A. Nordberg, 2007).

Methylene Blue—Fluorescent Properties and Future Use

Methylene blue, which shares similar functionalities with the query compound, is reviewed for its role across various scientific applications. Its fluorescent properties have been harnessed for intraoperative fluorescent imaging, demonstrating significant potential alongside challenges in specific surgical techniques. This review underlines the versatile applications of methylene blue, from clinical practices to its emerging role as a fluorophore in surgical settings, indicating a broad spectrum of research beyond traditional uses (Tomasz Cwalinski et al., 2020).

Chemical Alternatives for Crop Production

Research into alternatives for methyl bromide in vegetable crop production highlights the investigation of compounds with similar chemical functionalities for their potential in controlling soil-borne diseases, nematodes, and weeds. This research is critical in finding sustainable and effective alternatives to ozone-depleting substances used in agriculture, reflecting the broader applicability of related chemical compounds in environmental and agricultural science (B. Santos & J. Gilreath, 2006).

Adsorption of Methylene Blue on Low-Cost Adsorbents

The study of methylene blue's adsorption on various low-cost adsorbents provides insights into environmental engineering and pollution mitigation strategies. This research reviews the efficiency of agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites in removing methylene blue from solutions, demonstrating the compound's relevance in environmental cleanup and waste water treatment processes (M. Rafatullah et al., 2010).

properties

IUPAC Name |

[(E)-dimethylaminomethylideneamino]-trimethylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N3.HI/c1-8(2)6-7-9(3,4)5;/h6H,1-5H3;1H/q+1;/p-1/b7-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXKRCGRSNUFMB-UHDJGPCESA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=N[N+](C)(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/[N+](C)(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)

![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)

![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)

![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2629591.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)